molecular formula C10H7ClOS B3017605 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde CAS No. 50451-78-0

5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde

Cat. No.: B3017605
CAS No.: 50451-78-0
M. Wt: 210.68
InChI Key: OEHWRIDKBQTMPG-UHFFFAOYSA-N
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Description

5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde is an organic compound with the molecular formula C10H7ClOS and a molecular weight of 210.68 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and an aldehyde functional group attached to a benzo[b]thiophene ring system. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde typically involves the chlorination of 3-methylbenzo[b]thiophene followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where the starting material is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes, often optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

  • 5-Chloro-2-methylbenzo[b]thiophene-3-carbaldehyde
  • 5-Chloro-3-methylbenzo[b]thiophene-2-methanol
  • 5-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid

Comparison: Compared to its analogs, 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde is unique due to the position of the aldehyde group, which significantly influences its reactivity and applications. The presence of the chloro and methyl groups also contributes to its distinct chemical behavior .

Properties

IUPAC Name

5-chloro-3-methyl-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClOS/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHWRIDKBQTMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-3-methyl-benzo[b]thiophene (4.98 g, 27.3 mmol) in THF (50 mL) at −40° C. was added n-butyllithium (18.7 mL of a 1.6 M solution in hexanes, 30.0 mmol) dropwise. The resulting yellow solution was stirred for 1 h and then DMF (6.3 mL, 81.9 mmol) was added in one portion. The solution was warmed slowly to room temperature and stirred overnight. Saturated aqueous NH4Cl was added and the mixture was extracted with ethyl acetate (3×200 mL). The combined organics were washed with water (100 mL) and brine (100 mL), dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound (6.62 g, 89%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 10.32 (s, 1H), 7.85 (s, 1H), 7.79 (d, J=8.7 Hz, 1H), 7.46 (dd, J=8.7, 2.0 Hz, 1H), 2.74 (s, 3H).
Quantity
4.98 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
89%

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